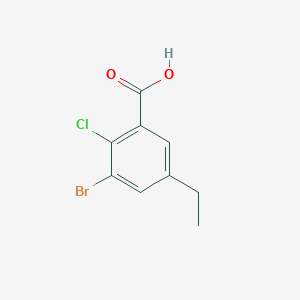
3-Bromo-2-chloro-5-ethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-ethylbenzoic acid is an organic compound with the molecular formula C7H5BrClO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and an ethyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Ethylbenzoic Acid: The compound can be synthesized by the halogenation of ethylbenzoic acid using bromine and chlorine in the presence of a suitable catalyst.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride followed by halogenation.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure the selective introduction of bromine and chlorine atoms.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated benzoic acids, esters.
Scientific Research Applications
3-Bromo-2-chloro-5-ethylbenzoic acid is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand the effects of halogenated benzoic acids on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2-chloro-5-ethylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms can influence the compound's reactivity and binding affinity to biological targets, affecting its overall biological activity.
Comparison with Similar Compounds
3-Bromo-2-fluoro-5-ethylbenzoic acid
3-Chloro-2-bromo-5-ethylbenzoic acid
3-Bromo-2-chloro-4-ethylbenzoic acid
Uniqueness: 3-Bromo-2-chloro-5-ethylbenzoic acid is unique due to its specific arrangement of halogen atoms and the ethyl group, which can lead to distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-ethylbenzoic acid |
InChI |
InChI=1S/C9H8BrClO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
MXSKHHYNVXEHQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















